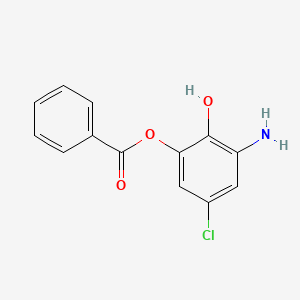
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Vue d'ensemble
Description
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound that can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of this compound involves a one-step reaction . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C15H21BF3NO3 . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical and Chemical Properties Analysis
This compound has a boiling point of 73 °C at 15 mm Hg . Its density is 0.912 g/mL at 25 °C . The refractive index is n20/D 1.409 (lit.) . It is soluble in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : Research has focused on synthesizing compounds similar to 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine and analyzing their crystal structures. For instance, studies have detailed the synthesis and characterization of related compounds, confirming structures through spectroscopy and X-ray diffraction, and performing conformational analyses using density functional theory (DFT) (Wu et al., 2021).
Molecular Structure Optimization
- Density Functional Theory Calculations : Researchers have utilized DFT to optimize molecular structures and compare these with X-ray diffraction values, aiding in understanding the physical and chemical properties of these compounds (Huang et al., 2021).
Antiviral Research
- Inhibition of Human Dihydroorotate Dehydrogenase : Some studies have discovered antiviral properties in pyrimidine derivatives, including a notable improvement in antiviral activity. These compounds are found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), which is a part of the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Polymer Chemistry
- Deeply Colored Polymers : Research into polymers containing pyrimidine units shows the creation of deeply colored polymers with potential applications in various fields. These polymers are soluble in common organic solvents and show specific molecular properties, such as unique absorption maxima and bandgaps (Welterlich et al., 2012).
Prochelator Synthesis
- Synthesis of Prochelators for Oxidative Stress : There are studies focusing on the synthesis of boronate-based prochelators that can react with hydrogen peroxide to release active chelators. These are useful in targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Isotope-Labeled Inhibitors
- Synthesis of Isotope-Labeled HSP90 Inhibitors : Research includes the synthesis of isotopically labeled inhibitors, such as TAK-459, for HSP90, a molecular chaperone involved in the stabilization and proper folding of proteins. This is crucial in understanding the biological mechanisms and potential therapeutic applications of these inhibitors (Plesescu et al., 2014).
Antioxidant Properties
- Evaluation of Antioxidant Properties : Some studies have synthesized pyrimidine derivatives and evaluated their antioxidant properties, indicating potential applications in fields like pharmacology and nutraceuticals (Rani et al., 2012).
Mécanisme D'action
Target of Action
It is known that this compound can be used as a reagent to borylate arenes . Arenes are aromatic hydrocarbons, which play a crucial role in various biochemical reactions.
Mode of Action
The compound 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process can lead to significant changes in the chemical properties of the target molecule, enabling it to participate in further chemical reactions.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, indicating that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific arenes it interacts with. By borylating arenes, the compound can significantly alter the chemical properties of these molecules, enabling them to participate in further chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be moisture sensitive , indicating that its stability and efficacy could be affected by the presence of water or humidity in the environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine plays a significant role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers . This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing intermediates. These intermediates are crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, leading to the stabilization of reaction intermediates and the promotion of desired chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of moisture or high temperatures . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure the reliability of results.
Propriétés
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCOFYYHZYBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)

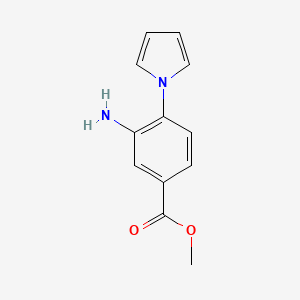
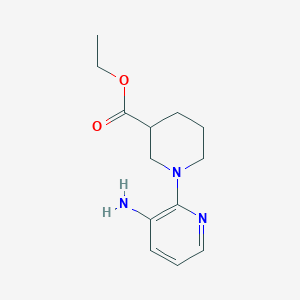
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)
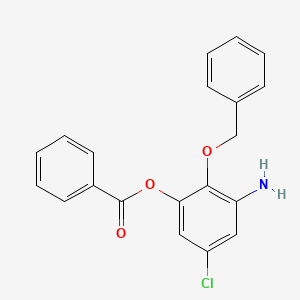
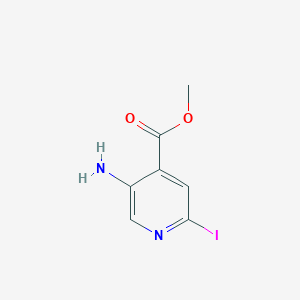
![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)
